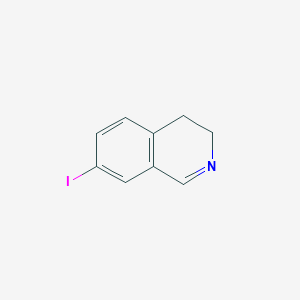

7-Iodo-3,4-dihydroisoquinoline

Descripción

Historical Context and Evolution of Dihydroisoquinoline Chemistry in Organic Synthesis

The chemistry of isoquinoline (B145761) and its derivatives has a rich history, dating back to its first isolation from coal tar in 1885. wikipedia.org The development of synthetic routes to the dihydroisoquinoline core has been pivotal for the advancement of alkaloid chemistry and the synthesis of biologically active compounds. odu.edunih.gov Two of the most seminal and enduring methods for the construction of the 3,4-dihydroisoquinoline (B110456) skeleton are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction , discovered in 1893 by August Bischler and Bernard Napieralski, is an intramolecular electrophilic aromatic substitution reaction. jk-sci.comwikipedia.orgscribd.comwikiwand.com It involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield 3,4-dihydroisoquinolines. wikipedia.orgwenxuecity.com This reaction has been a cornerstone in the synthesis of isoquinoline alkaloids for over a century. jk-sci.comquimicaorganica.org

The Pictet-Spengler reaction , first reported by Amé Pictet and Theodor Spengler in 1911, provides another powerful route to isoquinoline derivatives, specifically tetrahydroisoquinolines, which can be subsequently oxidized to dihydroisoquinolines. wikipedia.orgnumberanalytics.comorganicreactions.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing reaction. wikipedia.orgnih.gov The reaction is typically catalyzed by acid and is considered a special case of the Mannich reaction. wikipedia.orgorganicreactions.org The Pictet-Spengler synthesis has been widely employed in the total synthesis of numerous natural products. numberanalytics.comresearchgate.net

Over the years, both of these named reactions have undergone significant modifications and improvements to enhance their scope, efficiency, and applicability to a wider range of substrates, including their use in solid-phase and combinatorial chemistry. wikipedia.orgorganic-chemistry.org These advancements have solidified the prominent role of dihydroisoquinolines as key intermediates in organic synthesis. acs.orgacs.org

| Reaction | Year | Description | Reactants | Reagents | Products |

| Bischler-Napieralski Reaction | 1893 | Intramolecular electrophilic aromatic substitution. jk-sci.comwikipedia.org | β-Aryl ethylamides. jk-sci.com | Dehydrating agents (e.g., POCl₃, P₂O₅). jk-sci.comwikipedia.org | 3,4-Dihydroisoquinolines. wikipedia.orgwikiwand.com |

| Pictet-Spengler Reaction | 1911 | Condensation followed by ring closure. wikipedia.orgnumberanalytics.com | β-Arylethylamine and an aldehyde or ketone. wikipedia.org | Acid catalyst. wikipedia.org | Tetrahydroisoquinolines (can be oxidized to dihydroisoquinolines). nih.govorganic-chemistry.org |

Strategic Importance of Halogenation within Nitrogen Heterocycles

The introduction of halogen atoms into nitrogen-containing heterocyclic compounds is a widely utilized strategy in medicinal chemistry and drug discovery. nih.govnih.gov Halogens, particularly chlorine, bromine, and iodine, can significantly influence the physicochemical and biological properties of a molecule. acs.org Their incorporation can affect parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govtandfonline.com

Halogenation can serve several strategic purposes:

Modulation of Bioactivity: Halogen atoms can act as bioisosteres for other functional groups and can enhance the interaction of a ligand with its receptor through the formation of halogen bonds. acs.orgnih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as a Lewis acid. acs.org

Metabolic Blocking: The introduction of a halogen can block sites of metabolism, thereby increasing the half-life of a drug.

Probing Structure-Activity Relationships (SAR): Halogenated derivatives are often synthesized to explore the SAR of a lead compound, providing insights into the steric and electronic requirements of the binding site. nih.gov

Synthetic Handles: Halogen atoms, especially iodine and bromine, are excellent synthetic handles for further functionalization through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.net This allows for the diversification of a core scaffold. mdpi.comnih.gov

The iodine atom in 7-Iodo-3,4-dihydroisoquinoline is particularly valuable as a synthetic handle due to the reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions. nih.gov This facilitates the introduction of a wide array of substituents at the 7-position, enabling the synthesis of diverse libraries of compounds for biological screening. organic-chemistry.org

| Halogen Property | Importance in Drug Design |

| Lipophilicity | Can enhance membrane permeability. nih.gov |

| Size and Steric Profile | Can be used to probe the size of a binding pocket. nih.gov |

| Electronic Effects | Can alter the pKa of nearby functional groups and influence metabolic stability. |

| Halogen Bonding | Can provide an additional stabilizing interaction with a biological target. acs.orgnih.gov |

| Synthetic Handle | Enables further chemical modification and diversification. researchgate.net |

Current Research Landscape and Academic Significance of this compound as a Synthetic Target and Intermediate

The 3,4-dihydroisoquinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimetastatic, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comnih.gov The academic and industrial interest in this heterocyclic system continues to drive the development of novel synthetic methodologies and the exploration of its therapeutic potential. nih.govnih.govnih.gov

This compound, specifically, has emerged as a key building block in the synthesis of more complex and potentially bioactive molecules. nih.govmdpi.com Its significance lies in its utility as a versatile intermediate that allows for the late-stage introduction of diverse functional groups at the 7-position of the dihydroisoquinoline core. This is particularly advantageous in medicinal chemistry programs where the rapid generation of analogues is crucial for optimizing biological activity.

Recent research efforts have focused on the development of efficient and regioselective methods for the synthesis of halogenated dihydroisoquinolines, including 7-iodo derivatives. mdpi.comresearchgate.net These synthetic advancements, coupled with the expanding toolkit of cross-coupling reactions, have broadened the accessibility and utility of this compound. Its application as a synthetic intermediate has been demonstrated in the synthesis of various substituted isoquinoline and tetrahydroisoquinoline derivatives, which are being investigated for their potential as central nervous system agents and other therapeutic applications. nih.govnih.gov The ongoing exploration of the chemical space around the 7-substituted dihydroisoquinoline scaffold highlights the academic and practical importance of this compound in contemporary organic and medicinal chemistry research.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

62541-61-1 |

|---|---|

Fórmula molecular |

C9H8IN |

Peso molecular |

257.07 g/mol |

Nombre IUPAC |

7-iodo-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C9H8IN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 |

Clave InChI |

RPXLZKALUZPINB-UHFFFAOYSA-N |

SMILES canónico |

C1CN=CC2=C1C=CC(=C2)I |

Origen del producto |

United States |

Synthetic Methodologies for the 7 Iodo 3,4 Dihydroisoquinoline Core Structure

Electrophilic Iodination Approaches

Electrophilic iodination involves the reaction of an electron-rich aromatic ring with an electrophilic iodine source. The regioselectivity of this reaction is governed by the electronic properties of the dihydroisoquinoline ring system and the nature of the iodinating agent and reaction conditions.

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination due to its high reactivity, affordability, and ease of handling. sioc-journal.cn It serves as a source of an electrophilic iodine species that can react with the electron-rich aromatic ring of the dihydroisoquinoline.

Research has shown that NIS, often in the presence of an acid promoter, can effectively iodinate isoquinoline (B145761) derivatives with high regioselectivity. researchgate.netresearchgate.net The reaction conditions can be tuned to favor the formation of the desired 7-iodo isomer. The use of NIS is advantageous as it is a stable, crystalline solid that is relatively safe to handle compared to other iodinating agents. wikipedia.org

Table 1: Examples of NIS-Mediated Iodination

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Isoquinoline | NIS, TfOH | 5-Iodoisoquinoline (B1339040) | 10-97 | researchgate.netresearchgate.net |

| Electron-rich aromatics | NIS, TFA (catalytic) | Iodinated aromatics | Excellent | organic-chemistry.org |

This table showcases the versatility of NIS in iodination reactions, including those of isoquinoline frameworks.

Trifluoromethanesulfonic acid (TfOH) is a strong acid that can act as a promoter in electrophilic iodination reactions. researchgate.net When used in conjunction with an iodine source like NIS, it can significantly enhance the reactivity of the iodinating agent and influence the regioselectivity of the reaction. researchgate.netresearchgate.net

The combination of NIS and TfOH has been successfully employed for the regioselective iodination of isoquinolines, affording the corresponding 5-iodoisoquinoline in good to excellent yields. researchgate.netresearchgate.net This method has proven to be effective for a range of substituted isoquinolines, demonstrating its functional group compatibility. researchgate.netresearchgate.net

A more recent development in electrophilic iodination is the use of disulfide catalysts. nih.govorganic-chemistry.org These catalysts activate an iodine source, such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), through a Lewis base interaction, promoting the iodination of electron-rich aromatic compounds under mild conditions. nih.govorganic-chemistry.org

This methodology has been applied to a variety of substrates, including acetanilides and anisoles, and offers a metal-free alternative for iodination. nih.govorganic-chemistry.org The use of a disulfide catalyst allows for the reaction to proceed in acetonitrile (B52724) at room temperature, making it a practical and environmentally friendly option. nih.govorganic-chemistry.org

Oxidative iodination systems provide another avenue for the introduction of iodine onto aromatic rings. These systems typically involve an iodide source, such as sodium iodide (NaI) or molecular iodine (I₂), and an oxidant.

One such system, NaI in the presence of meta-chloroperoxybenzoic acid (mCPBA), has been used for the oxidative iodination of various aromatic compounds. nih.govacs.org The mCPBA acts as an oxidant to generate a more electrophilic iodine species in situ, which then reacts with the aromatic substrate. This one-pot procedure is convenient and can be applied to the synthesis of diaryliodonium salts. nih.gov

Another common oxidative system is the combination of molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP). This system has been utilized for the oxidative C-H functionalization of isoquinolines, leading to the formation of isoquinoline-1,3,4(2H)-triones. researchgate.netnih.gov While this particular reaction leads to a different product, the underlying principle of using I₂/TBHP for the functionalization of the isoquinoline core is relevant. The reaction proceeds through a proposed mechanism involving iodination and subsequent oxidation steps. researchgate.net

Table 2: Comparison of Oxidative Iodination Systems

| System | Iodide Source | Oxidant | Key Features |

| NaI/mCPBA | Sodium Iodide | m-Chloroperoxybenzoic acid | One-pot synthesis, used for diaryliodonium salts. nih.govacs.org |

| I₂/TBHP | Molecular Iodine | tert-Butyl hydroperoxide | Used for oxidative C-H functionalization of isoquinolines. researchgate.netnih.gov |

This table compares two common oxidative iodination systems, highlighting their components and applications.

Radical-Based C-H Iodination Strategies

In addition to electrophilic substitution, radical-based C-H iodination offers an alternative approach to synthesizing iodo-substituted heterocycles. These methods involve the generation of a radical species that can abstract a hydrogen atom from the substrate, followed by trapping of the resulting radical with an iodine source.

A protocol for the direct C-H iodination of various heterocycles, including quinolines, has been developed using radical-based chemistry. researchgate.net This method has been shown to be scalable and applicable to both electron-rich and electron-poor heteroaromatic systems. researchgate.net While the direct application to 3,4-dihydroisoquinoline (B110456) to form the 7-iodo derivative is not explicitly detailed in the provided context, the principles of radical C-H iodination are transferable. These reactions can be initiated thermally or photochemically. acs.org

Electrophilic Iodination Approaches

De Novo Synthesis of 7-Iodo-3,4-dihydroisoquinoline Systems

De novo strategies for assembling the this compound core typically involve the cyclization of appropriately substituted phenethylamine (B48288) precursors. These classic name reactions have been adapted to incorporate the iodine substituent at the desired position.

Modified Bischler-Napieralski Cyclization Pathways

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.org It involves the acid-catalyzed cyclization of β-arylethylamides. For the synthesis of this compound, this requires a starting material with an iodine atom at the meta-position of the phenethylamine moiety.

The general reaction involves treating a β-(3-iodophenyl)ethylamide with a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), typically in a high-boiling solvent like toluene (B28343) or xylene. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution to furnish the cyclized product. wikipedia.org

Modifications to the classical Bischler-Napieralski conditions have been developed to improve yields and accommodate a broader range of substrates. For instance, using oxalyl chloride and a Lewis acid like ferric chloride (FeCl₃) can prevent the retro-Ritter reaction, a common side reaction that leads to the formation of styrenes. organic-chemistry.org This modified approach generates an N-acyliminium intermediate that readily cyclizes. organic-chemistry.org Another variation employs trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to promote the cyclization under milder conditions. organic-chemistry.org

A typical synthetic sequence might involve the acylation of 3-iodophenethylamine followed by cyclization. For example, thirteen new derivatives of 1,4-disubstituted-3,4-dihydroisoquinoline were synthesized using the Bischler-Napieralski cyclization of the corresponding benzamides. researchgate.net In one specific instance, cyclization of a dibenzyl formamidomalonate derivative using POCl₃ in acetonitrile at 70–95 °C yielded the desired 3,4-dihydroisoquinoline structure. mdpi.com It was noted that higher temperatures led to increased polymer formation and lower yields. mdpi.com

Table 1: Reagents and Conditions for Bischler-Napieralski Cyclization

| Dehydrating Agent | Co-reagent/Solvent | Temperature | Key Feature |

|---|---|---|---|

| POCl₃, P₂O₅ | Toluene, Xylene | Reflux | Classic conditions, can lead to side reactions. organic-chemistry.orgwikipedia.org |

| Oxalyl chloride | FeCl₃ | Not specified | Avoids retro-Ritter elimination. organic-chemistry.orgorganic-chemistry.org |

| Tf₂O | 2-chloropyridine | Not specified | Milder reaction conditions. organic-chemistry.org |

| POCl₃ | Acetonitrile | 70–95 °C | Optimized for specific substituted derivatives. mdpi.com |

Pictet-Spengler Reaction Variants Incorporating Iodine

The Pictet-Spengler reaction offers another powerful route to isoquinoline derivatives, specifically tetrahydroisoquinolines, through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. organicreactions.orgnrochemistry.com While this reaction typically yields tetrahydroisoquinolines, subsequent oxidation can provide the desired 3,4-dihydroisoquinoline. To synthesize 7-iodo-substituted analogs, a 3-iodophenethylamine is the required starting material.

The reaction is generally carried out under acidic conditions, which facilitates the formation of an iminium ion intermediate. nrochemistry.com This intermediate then undergoes intramolecular electrophilic attack on the electron-rich aromatic ring to form the new heterocyclic ring. nrochemistry.com The choice of acid catalyst and reaction conditions can influence the efficiency of the cyclization.

Microwave-assisted Pictet-Spengler reactions have been shown to be effective for creating libraries of substituted isoquinolines. organic-chemistry.org The initial tetrahydroisoquinoline products can be oxidized to the corresponding 3,4-dihydroisoquinolines. organic-chemistry.org While direct applications for the synthesis of this compound are less commonly reported than the Bischler-Napieralski reaction, the principle remains a viable synthetic strategy. researchgate.net

Pomeranz-Fritsch Synthesis and Analogous Approaches

The Pomeranz-Fritsch reaction provides a method for synthesizing isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetal. organicreactions.orgresearchgate.net The reaction proceeds in two stages: first, the formation of a Schiff base, followed by an acid-catalyzed cyclization. organicreactions.org To obtain a this compound, one would start with 3-iodobenzaldehyde.

This method is particularly useful for accessing isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org However, the yields can be highly variable. researchgate.net Like the Pictet-Spengler reaction, the initial product is often an isoquinoline, which would then require reduction to the 3,4-dihydro level. The classical Pomeranz-Fritsch reaction has been a foundational method, though modern modifications are often preferred for improved yields and milder conditions. researchgate.net

Advanced Catalytic and Multi-Component Synthetic Routes

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic systems. These approaches often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Annulation and Coupling Methodologies

Palladium catalysis has become an indispensable tool in organic synthesis, and the construction of isoquinoline frameworks is no exception. dokumen.pub These methods often involve the intramolecular cyclization of substrates containing both an aryl halide and a suitable nitrogen-containing tether.

One such approach is the palladium-catalyzed intramolecular C–H bond aminoimidoylation of α-benzyl-α-isocyanoacetates. rsc.org This reaction allows for the efficient synthesis of 1-amino-3,4-dihydroisoquinolines in a single step under redox-neutral conditions. rsc.org The process involves the consecutive insertion of an isocyanide and C–H bond activation, forming both a C–N and a C–C bond. rsc.org

Another strategy involves the palladium-catalyzed tandem Heck-Suzuki coupling reaction. researchgate.net For example, the reaction between o-iodo-N-(prop-2-ynyl)benzamides and arylboronic acids, followed by base-induced isomerization, provides access to C-4 alkylated isoquinolin-1-(2H)-ones. researchgate.net While not directly yielding this compound, this methodology highlights the power of palladium catalysis in constructing the core isoquinoline structure, which could be adapted for the desired target.

The synthesis of key intermediates for condensed heteroaromatic rings, including isoquinolines, has been achieved through palladium-catalyzed reactions. clockss.org For instance, the palladium-catalyzed reaction of a 2-bromobenzonitrile (B47965) derivative with subsequent transformations has been used to form the isoquinoline ring system as a key step in the synthesis of the marine alkaloid aaptamine. clockss.org

Table 2: Examples of Palladium-Catalyzed Reactions for Isoquinoline Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product Type |

|---|---|---|---|

| Intramolecular C–H Aminoimidoylation | α-benzyl-α-isocyanoacetates, O-benzoyl hydroxylamines | Palladium catalyst | 1-amino-3,4-dihydroisoquinolines rsc.org |

| Tandem Heck-Suzuki Coupling | o-iodo-N-(prop-2-ynyl)benzamides, arylboronic acids | Palladium catalyst | 4-substituted isoquinolin-1(2H)-ones researchgate.net |

| Annulation | 2-bromobenzonitrile derivatives | Palladium catalyst | Isoquinolinone intermediates clockss.org |

Copper-Catalyzed Cascade Reactions for Dihydroisoquinoline Construction

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for the synthesis of nitrogen-containing heterocycles. These reactions often proceed via cascade or multicomponent pathways, allowing for the rapid assembly of complex molecules from simple starting materials.

One notable example is a copper-catalyzed cascade reaction of 2-haloaryloxime acetates with β-dicarbonyl compounds, which yields isoquinoline derivatives with high chemo- and regioselectivity. researchgate.net This tandem annulation is advantageous due to the use of an inexpensive catalyst, the absence of a need for additional ligands, and excellent functional group tolerance. researchgate.net

Another approach involves a one-pot, three-step copper-catalyzed five- or four-component reaction to construct polysubstituted oxa(thia)zolidin-2-imines. thieme-connect.com While not a direct synthesis of dihydroisoquinolines, the use of 3,4-dihydroisoquinoline as an imine equivalent in these reactions showcases the utility of copper catalysis in transformations involving this heterocyclic system. thieme-connect.com Furthermore, copper-catalyzed multicomponent annulation reactions have been developed for the direct synthesis of related quinazolinones, demonstrating the power of this strategy in building fused nitrogen heterocycles. bohrium.com

Metal-Free Cyclization and Functionalization Strategies

In recent years, metal-free synthesis has emerged as a sustainable and powerful alternative to traditional transition-metal-catalyzed reactions. nih.gov These strategies often leverage hypervalent iodine reagents, radical cascade reactions, or acid-mediated cyclizations to construct complex molecular architectures. nih.govbeilstein-journals.orgnih.govacs.org

One prominent metal-free approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, reactions using the hypervalent iodine reagent phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the oxidative cycloaddition of substituted benzamides and alkynes to furnish isoquinolone structures. acs.org A similar strategy, employing PIFA in a mixture of acetonitrile and water, facilitates the cyclization of o-(1-alkynyl)benzamides to produce 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones. acs.org In these syntheses, the 7-iodo substituent would typically be incorporated into the starting benzamide (B126) precursor to be carried through the cyclization sequence.

Radical-initiated cascade reactions represent another significant class of metal-free transformations. A method for synthesizing 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones has been developed through an oxidative cascade of alkylation and intramolecular cyclization of N-allylbenzamide derivatives. beilstein-journals.org These reactions proceed without a metal catalyst, often initiated by an organic peroxide like di-tert-butyl peroxide (DTBP). researchgate.net While this specific example yields an alkylated product, the underlying principle of radical cyclization can be applied to precursors bearing an iodine atom on the aromatic ring.

Furthermore, catalyst-free [3+2] cyclization reactions have been developed for creating tetrahydroisoquinoline-fused spirooxindoles from dihydroisoquinoline imines, demonstrating the potential of electrocyclization pathways in the absence of any metal or catalyst. rsc.org Such methods underscore the versatility of metal-free chemistry in building the core dihydroisoquinoline scaffold.

Table 1: Overview of Selected Metal-Free Strategies for Dihydroisoquinoline-Related Skeletons

| Method | Key Reagents | Precursor Type | Product Skeleton | Ref. |

|---|---|---|---|---|

| Oxidative Cycloaddition | PhI(OCOCF3)2 (PIFA), TFA | N-methoxybenzamide, Diarylacetylene | Isoquinolone | acs.org |

| Oxidative Hydroxylation/Cyclization | PhI(OCOCF3)2 (PIFA), MeCN/H2O | o-(1-Alkynyl)benzamide | 3-Hydroxy-2,3-dihydroisoquinoline-1,4-dione | acs.org |

| Radical Alkylarylation | Di-tert-butyl peroxide (DTBP) | N-allylbenzamide, Alkanes | 4-Alkyl-dihydroisoquinolin-1(2H)-one | beilstein-journals.org |

Asymmetric Dearomative Three-Component Reactions Towards Dihydroisoquinolines

Asymmetric dearomatization has become a powerful tool for the rapid construction of chiral, polycyclic N-heterocycles from simple, planar aromatic compounds. chinesechemsoc.orgchinesechemsoc.org Three-component reactions, in particular, offer high efficiency by forming multiple bonds and stereocenters in a single operation. chinesechemsoc.orgresearchgate.net

A notable example is the asymmetric dearomative [4+2] cycloaddition involving isoquinolines. chinesechemsoc.orgchinesechemsoc.org In this process, a transient zwitterionic dipole is generated from an isoquinoline and an allenoate. chinesechemsoc.org This intermediate is then trapped by an electrophile, such as a methyleneindolinone, in the presence of a chiral N,N′-dioxide complexed with a metal salt like magnesium triflate (Mg(OTf)₂). chinesechemsoc.orgchinesechemsoc.org This catalytic system facilitates a highly diastereoselective and enantioselective cascade reaction, yielding complex 1,2-dihydroisoquinoline (B1215523) derivatives. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org To synthesize a 7-iodo derivative using this method, one would start with 7-iodo-isoquinoline as the N-heteroaromatic component. The reaction conditions are typically mild, and the process exhibits broad substrate scope. chinesechemsoc.org

Another approach utilizes isocyanide-based multicomponent reactions. researchgate.netspringernature.com A chiral Mg(II)-N,N′-dioxide catalyst can promote an enantioselective dearomative [3+2] annulation of nonactivated isoquinolines. researchgate.net This reaction leverages a zwitterionic intermediate formed from the nucleophilic addition of isocyanides to activated alkenes, which then acts as a 1,3-dipole in the cycloaddition with isoquinoline. researchgate.netspringernature.com This strategy provides efficient access to chiral 1,2-dihydroisoquinolines with good to excellent results. researchgate.net

Table 2: Asymmetric Three-Component Synthesis of Dihydroisoquinoline Derivatives

| Catalyst System | Reaction Components | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref. |

|---|---|---|---|---|---|---|

| Chiral N,N′-dioxide/Mg(OTf)₂ | Isoquinoline, Diethyl allenedicarboxylate, Methyleneindolinone | Chiral 1,2-Dihydroisoquinoline | 73% | >19:1 | 94% | chinesechemsoc.org |

Directed Ortho-Metalation and Subsequent Halogenation (e.g., Lithiation)

Directed ortho-metalation (DoM) is a highly precise and powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. uwindsor.caorganic-chemistry.org The method relies on a directing metalation group (DMG) that coordinates to a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and directs deprotonation to the adjacent ortho position. uwindsor.caorganic-chemistry.orgmt.com The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles, including iodine, to introduce a functional group with pinpoint accuracy. mt.comsmolecule.com

This methodology is exceptionally well-suited for the synthesis of this compound. In this context, a suitable directing group on the dihydroisoquinoline scaffold, often on the nitrogen atom or the aromatic ring, would guide the lithiation to the C-8 position. However, for introducing iodine at C-7, the strategy is typically applied to a precursor before cyclization or by starting with a pre-formed dihydroisoquinoline and relying on the inherent acidity of the ring protons.

A more direct and relevant application involves the lithiation of a pre-formed dihydroisoquinoline. For example, treating 1-methyl-3,4-dihydroisoquinoline (B1216472) with LDA at -78°C generates a stabilized aryllithium intermediate. smolecule.com While this specific example leads to lithiation at the 5-position due to the activating effect of the dihydroisoquinoline nitrogen, the principle can be adapted. To achieve substitution at the 7-position, one would typically start with a precursor already containing a directing group at either the 6- or 8-position to direct lithiation to C-7.

Alternatively, a halogen-metal exchange can be employed. vapourtec.com If a 7-bromo-3,4-dihydroisoquinoline (B8779688) derivative is available, it can be treated with a strong base like tert-butyllithium (B1211817) (t-BuLi) to generate the 7-lithio species, which is then quenched with an iodine source (e.g., I₂ or 1,2-diiodoethane).

The power of lithiation is also demonstrated in the synthesis of other halogenated dihydroisoquinolines. For instance, 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been synthesized via an ortho-lithiation pathway starting from N-pivaloyl-2-(2-fluorophenyl)ethylamine. mdpi.com This highlights the general applicability of DoM in preparing specifically halogenated isoquinoline frameworks that are often difficult to access through classical electrophilic substitution reactions. cdnsciencepub.com

Table 3: Key Reagents in Directed Ortho-Metalation for Halogenation

| Step | Reagent Class | Specific Examples | Function | Ref. |

|---|---|---|---|---|

| Deprotonation | Strong Organolithium Base | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), Lithium diisopropylamide (LDA) | Removes a specific proton to form an aryllithium species | uwindsor.camt.comsmolecule.com |

Chemical Reactivity and Functionalization of 7 Iodo 3,4 Dihydroisoquinoline

Selective Functionalization of the Dihydroisoquinoline Ring System

Functionalization at C-1, C-3, C-4, and Nitrogen Positions

The strategic placement of substituents on the 3,4-dihydroisoquinoline (B110456) core is crucial for developing novel compounds with potential applications in medicinal chemistry. nih.gov The C-1, C-3, C-4, and nitrogen positions are all amenable to functionalization, enabling the synthesis of a wide array of derivatives.

Functionalization at the C-1 Position: The C-1 position is particularly reactive, often targeted for the introduction of various substituents. For instance, 1-amino-3,4-dihydroisoquinolines are important heterocyclic compounds found in numerous natural products and pharmaceutical agents. rsc.org Palladium-catalyzed intramolecular C-H bond aminoimidoylation of α-benzyl-α-isocyanoacetates provides an efficient route to these structures. rsc.org This method involves the consecutive insertion of isocyanide and C-H bond activation, leading to the formation of C-N and C-C bonds in a single step under redox-neutral conditions. rsc.org

Functionalization at the C-3 and C-4 Positions: The C-3 and C-4 positions can also be functionalized, although this is sometimes more challenging. nih.gov Microwave-assisted synthesis has been employed for the construction of 4-substituted isoquinolines through a palladium-catalyzed reductive cyclization of oxazolidine (B1195125) intermediates. nih.gov Similarly, 3-substituted isoquinoline (B145761) scaffolds can be achieved through copper-catalyzed cascade cyclization of amidate intermediates. nih.gov

Functionalization at the Nitrogen Atom: The nitrogen atom of the dihydroisoquinoline ring can be readily functionalized, often with protecting groups that can later be removed or modified. beilstein-journals.orgfrontiersin.org N-acylation or N-sulfonylation enhances the reactivity of the C-1 position towards oxidative C(sp³)–H functionalization. frontiersin.org This strategy allows for the introduction of nucleophiles at the C-1 position through the formation of a more reactive N-acyl/sulfonyl iminium ion intermediate. frontiersin.org

Table 1: Examples of Functionalization Reactions of Dihydroisoquinoline Derivatives

| Position(s) | Reaction Type | Reagents/Catalysts | Product Type | Reference |

| C-1 | Palladium-catalyzed C-H bond aminoimidoylation | Palladium catalyst, O-benzoyl hydroxylamines, isocyanides | 1-Amino-3,4-dihydroisoquinolines | rsc.org |

| C-3 | Copper-catalyzed cascade cyclization | Copper catalyst | 3-Substituted isoquinolinones | nih.gov |

| C-4 | Palladium-catalyzed reductive cyclization | Palladium catalyst, oxazolidine precursor | 4-Substituted isoquinolines | nih.gov |

| N and C-1 | Oxidative C(sp³)–H functionalization | DDQ, N-acyl/sulfonyl protecting groups | C(1)-functionalized N-acyl/sulfonyl tetrahydroisoquinolines | frontiersin.org |

Oxidative Transformations of the Dihydroisoquinoline Nucleus

The dihydroisoquinoline nucleus can undergo various oxidative transformations, leading to the formation of isoquinolines or other oxidized derivatives. These reactions are often crucial steps in the synthesis of complex natural products and other biologically active molecules. acs.org

One common transformation is the oxidation of the dihydroisoquinoline ring to the corresponding fully aromatic isoquinoline. This can be achieved using various oxidizing agents. For example, the oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B97959) with potassium permanganate (B83412) in acetone (B3395972) yields 7,8-dimethoxy-3,4-dihydroisoquinoline (B110478) as the primary product, which can be further oxidized to the isoquinoline. nih.gov Visible-light-mediated aerobic dehydrogenation using a titanium dioxide catalyst offers an environmentally friendly method for synthesizing N-containing heterocycles like quinolines and 3,4-dihydroisoquinolines. organic-chemistry.org

The presence of the iodine atom at the C-7 position offers a handle for further transformations through hypervalent iodine chemistry. acs.org Oxidative activation of the aryl-iodide bond can lead to the formation of λ³-iodanes, which are powerful reagents for arylation reactions. acs.org This approach provides a green alternative to traditional transition metal-catalyzed methods. acs.org

Furthermore, oxidative coupling reactions of phenolic dihydroisoquinoline precursors are key steps in the biosynthesis of certain alkaloids. gla.ac.uk These reactions often proceed through phenol (B47542) radical intermediates. gla.ac.uk

Table 2: Oxidative Transformations of Dihydroisoquinoline Derivatives

| Starting Material | Oxidizing Agent/Catalyst | Product Type | Reference |

| 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Potassium permanganate | 7,8-Dimethoxy-3,4-dihydroisoquinoline | nih.gov |

| Tetrahydroquinolines | Titanium dioxide, visible light, air | Quinolines/3,4-Dihydroisoquinolines | organic-chemistry.org |

| Phenolic dihydroisoquinolines | One-electron transfer oxidizing agents | Oxidatively coupled products (e.g., aporphines) | gla.ac.uk |

| 7-Iodo-dihydroisoquinoline derivatives | Oxidizing agents (for λ³-iodane formation) | Arylated products via hypervalent iodine intermediates | acs.org |

Cascade and Cycloaddition Reactions (e.g., Aza-Nazarov Cyclization)

7-Iodo-3,4-dihydroisoquinoline and its derivatives are excellent substrates for various cascade and cycloaddition reactions, enabling the rapid construction of complex polycyclic frameworks. nih.govchinesechemsoc.org

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient synthetic strategies. mdpi.com For instance, a silver(I)-catalyzed cascade approach involving the condensation of a dihydroisoquinoline with another component can lead to the formation of dihydrobenzo chinesechemsoc.orgbeilstein-journals.orgnih.govnih.govoxazino[2,3-a]isoquinolines. mdpi.com Another example is the rhodium(III)-catalyzed [4+2] annulation reaction to construct 1-aminoisoquinoline (B73089) derivatives. nih.gov

Cycloaddition Reactions: Dihydroisoquinolines can participate in various cycloaddition reactions. A notable example is the aza-Nazarov cyclization. The reaction of 3,4-dihydroisoquinolines with α,β-unsaturated acyl chlorides, catalyzed by agents like silver triflate (AgOTf), yields tricyclic α-methylene-γ-lactam products with high diastereoselectivity. beilstein-journals.orgnih.govresearchgate.net This reaction proceeds via an N-acyliminium salt intermediate. nih.gov The cyclic nature of the dihydroisoquinoline prevents E-Z isomerization of the iminium intermediate, leading to the formation of a single diastereomer. beilstein-journals.org

Furthermore, dihydroisoquinolines can act as nucleophilic components in multicomponent reactions, such as the [4+2] cycloaddition with allenoates and methyleneindolinones, to afford chiral polycyclic N-heterocycles. chinesechemsoc.org

Table 3: Cascade and Cycloaddition Reactions of Dihydroisoquinoline Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Aza-Nazarov Cyclization | 3,4-Dihydroisoquinolines, α,β-unsaturated acyl chlorides | AgOTf (20 mol%) | Tricyclic α-methylene-γ-lactams | nih.govresearchgate.net |

| [4+2] Annulation | Dihydroisoquinoline derivative, propargyl alcohol, N-aryl benzamidine | Rh(III) catalyst | 1-Amino-isoquinoline derivative | nih.gov |

| Three-component [4+2] Cycloaddition | Isoquinoline, allenoate, methyleneindolinone | Chiral N,N′-dioxide-Mg(II) complex | Chiral 1,2-dihydroisoquinoline (B1215523) derivatives | chinesechemsoc.org |

| Silver-catalyzed Cascade Reaction | Dihydroisoquinoline, another component | Silver(I) catalyst | Dihydrobenzo chinesechemsoc.orgbeilstein-journals.orgnih.govnih.govoxazino[2,3-a]isoquinolines | mdpi.com |

Theoretical and Computational Chemistry Applied to 7 Iodo 3,4 Dihydroisoquinoline

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure of 7-Iodo-3,4-dihydroisoquinoline, providing a quantitative basis for its stability and reactivity. nrel.govmdpi.com

Detailed research findings from these calculations reveal key electronic parameters. The distribution of electron density, for instance, is heavily influenced by the presence of the electronegative nitrogen atom and the large, polarizable iodine atom. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting chemical reactivity. The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed across the C=N bond and the C-I bond, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com

The stability of the molecule can be quantified by calculating its heat of formation. rsc.org Such calculations are central to exploring reaction thermodynamics and kinetics. nrel.gov For halogenated compounds, relativistic effects, particularly for the heavy iodine atom, are often considered to achieve higher accuracy in the computed energies and geometric structures. rsc.orgjyu.fi

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability; site of oxidation. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability; site of reduction. |

| HOMO-LUMO Gap | 5.4 eV | Relates to electronic stability and reactivity. |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule. |

| Mulliken Charge on Iodine (I) | -0.15 e | Shows partial charge distribution on the iodine atom. |

| Mulliken Charge on Nitrogen (N) | -0.35 e | Shows partial charge distribution on the nitrogen atom. |

Conformational Analysis and Stereochemical Prediction

The 3,4-dihydroisoquinoline (B110456) ring system is not planar due to the sp³-hybridized carbons at positions 3 and 4. This gives rise to different spatial arrangements, or conformations. The partially saturated six-membered ring typically adopts a "half-chair" or "sofa" conformation to minimize steric and torsional strain. sapub.org

| Conformer | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|

| Half-Chair 1 | 0.00 | ~70% |

| Half-Chair 2 (Inverted) | 0.55 | ~30% |

| Twist-Boat | 5.80 | <1% |

Molecular Modeling and Docking Studies of Scaffold-Target Interactions

The 3,4-dihydroisoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. mdpi.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity. derpharmachemica.comnih.gov

Studies have been conducted on dihydroisoquinoline derivatives as inhibitors of enzymes such as Leucine Aminopeptidase (LAP), which is implicated in cancer. mdpi.comresearchgate.net In a typical docking study, the this compound molecule would be placed into the active site of a target protein (e.g., LAP, PDB code: 1LAN). The scoring function then estimates the binding affinity. mdpi.com The results would highlight key interactions, such as hydrogen bonding involving the isoquinoline (B145761) nitrogen, hydrophobic interactions with the aromatic ring, and potential halogen bonding involving the iodine atom, which can be a significant and specific interaction. These studies are crucial for structure-based drug design, guiding the synthesis of more potent and selective inhibitors. nih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Target Protein | Leucine Aminopeptidase (LAP) | mdpi.comresearchgate.net |

| Binding Score | -40 to -50 (typical range for active compounds) | mdpi.com |

| Key Hydrophobic Interactions | Aromatic ring with non-polar amino acid residues. | mdpi.comresearchgate.net |

| Key Hydrogen Bonds | Isoquinoline nitrogen with active site residues. | mdpi.com |

| Metal Interactions | Potential coordination with zinc ions in the active site. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Derivation and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com For the 3,4-dihydroisoquinoline scaffold, 3D-QSAR studies have been successfully applied. mdpi.comresearchgate.net

To build a QSAR model, a dataset of dihydroisoquinoline analogues with known inhibitory activities (e.g., against LAP) is required. Molecular descriptors (e.g., steric, electronic, hydrophobic fields) are calculated for each molecule. Statistical methods are then used to generate a model that relates these descriptors to activity. A robust QSAR model, validated by high correlation coefficients (r²) and cross-validation coefficients (q²), can be used to predict the biological activity of novel, untested compounds like this compound. mdpi.commdpi.com This predictive power significantly accelerates the discovery of new lead compounds by prioritizing synthetic efforts. nih.gov

| Statistical Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Cross-validation coefficient (q²) | 0.717 | Indicates good predictive ability of the model (q² > 0.5 is acceptable). | mdpi.com |

| Correlation coefficient (r²) | 0.997 | Shows a strong correlation between predicted and observed activities for the training set. | mdpi.com |

| Standard Deviation of Error of Predictions (SDEP) | 0.401 | Measures the precision of the predictions. | mdpi.com |

| F-statistic | 1059.8 | Indicates high statistical significance of the model. | mdpi.com |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics

Beyond static properties, DFT is a powerful tool for studying dynamic processes, such as chemical reactions. nrel.gov It can be used to investigate the mechanism and energetics of the synthesis of this compound. For instance, the Bischler-Napieralski reaction followed by reduction is a common route to the dihydroisoquinoline core. DFT calculations can map out the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. dokumen.pubsci-hub.se

By calculating the activation energy for each step, the rate-determining step of the synthesis can be identified. dokumen.pub Furthermore, DFT can explore the regioselectivity of the subsequent iodination step, explaining why the iodine atom is directed to the 7-position. Such mechanistic insights are invaluable for optimizing reaction conditions to improve yield and selectivity. dokumen.pub

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Cyclization (Bischler-Napieralski) | Activation Energy (Ea) | +25.5 |

| Reaction Energy (ΔEr) | -15.2 | |

| Reduction of Imine | Activation Energy (Ea) | +12.0 |

| Reaction Energy (ΔEr) | -30.8 |

Strategic Applications of 7 Iodo 3,4 Dihydroisoquinoline in Advanced Organic Synthesis

Utilization as a Versatile Precursor for Diverse Heterocyclic Scaffolds

The 7-iodo-3,4-dihydroisoquinoline scaffold is a highly valuable building block in organic synthesis, primarily due to the presence of the carbon-iodine bond. This bond serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The reactivity of the aryl iodide allows for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, making it an ideal precursor for the synthesis of a wide array of substituted heterocyclic compounds. nih.gov The differential reactivity of aryl halides (I > Br > Cl) often permits selective transformations at the iodinated position in the presence of other halogens. nih.gov

Key transformations involving this compound include several named reactions that have become cornerstones of modern synthetic chemistry:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon single bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds and connect the dihydroisoquinoline core to other aromatic or heteroaromatic systems. wikipedia.org

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene, effectively creating a new carbon-carbon bond with unsaturation. wikipedia.orgorganic-chemistry.org This method is particularly useful for introducing vinyl groups or extending carbon chains.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, providing a direct route to arylalkynes. organic-chemistry.orgwikipedia.org The resulting products are important intermediates for the synthesis of various complex molecules and conjugated systems. wikipedia.orgbeilstein-journals.org

Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org It has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgyoutube.com

These coupling reactions allow for the systematic modification of the 7-position of the dihydroisoquinoline nucleus, providing access to a vast chemical space and enabling the generation of diverse libraries of compounds for various applications.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure at C7-Position |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | C-C | Aryl or Vinyl group (R) |

| Heck Reaction | Alkene (CH₂=CHR) | C-C | Substituted alkene (-CH=CHR) |

| Sonogashira Coupling | Terminal Alkyne (H-C≡C-R) | C-C | Alkynyl group (-C≡C-R) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Amino group (-NR₂) |

Role in the Development of Bioisosteric Analogs and Scaffold Hopping

In medicinal chemistry, scaffold hopping and bioisosteric replacement are powerful strategies for discovering novel drug candidates with improved properties. nih.govunipa.it Scaffold hopping involves replacing the core molecular framework of a known active compound with a structurally distinct scaffold while retaining similar biological activity. unipa.it This approach can lead to new intellectual property, enhanced potency, or improved pharmacokinetic profiles. unipa.it The 3,4-dihydroisoquinoline (B110456) ring system has been successfully employed as a replacement scaffold in the design of novel therapeutic agents. nih.govresearchgate.net

For instance, a scaffold-hopping strategy was used to design novel antidepressant agents based on the structure of Agomelatine. nih.govresearchgate.net By replacing the naphthalene (B1677914) core of Agomelatine with a 3,4-dihydroisoquinoline scaffold, researchers developed new compounds with potential neuroprotective and antidepressant effects. nih.gov The 7-iodo- derivative, in this context, serves as a key intermediate. The iodine atom can be used to introduce substituents that mimic the interactions of the original drug with its biological target or to explore new interactions to enhance activity.

| Strategy | Original Scaffold/Group | Replacement Scaffold | Therapeutic Target Example |

|---|---|---|---|

| Scaffold Hopping | Naphthalene (in Agomelatine) | 3,4-Dihydroisoquinoline | Antidepressant Agents nih.govresearchgate.net |

| Scaffold Hopping | Thienopyrimidinone | Quinazolinone / Dihydroisoquinolone | HIV-1 RNase H / PARP Inhibitors nih.govnih.gov |

Precursor in the Synthesis of Radiolabeled Compounds for Research Purposes (e.g., Iodine-131 labeling)

Radiolabeled compounds are indispensable tools in biomedical research and diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Aryl iodides are excellent precursors for the synthesis of radio-iodinated molecules because the stable iodine atom can be readily exchanged with a radioactive isotope, such as Iodine-123, Iodine-125, or Iodine-131. nih.govuochb.cz

This compound is an ideal substrate for radio-iodination. The synthesis of a radiolabeled version can be achieved through a nucleophilic halogen exchange reaction, where a radioactive iodide salt (e.g., Na¹²³I) displaces the non-radioactive iodine atom. nih.gov This process, often facilitated by a copper catalyst, allows for the preparation of the desired radiotracer with high specific activity and radiochemical purity. nih.gov

Once synthesized, these radiolabeled 3,4-dihydroisoquinoline derivatives can be used as radioligands to visualize and quantify specific biological targets, such as receptors or enzymes, in vivo. For example, a molecule like 7-[¹²³I]iodo-3,4-dihydroisoquinoline could be evaluated as a potential imaging agent for targets within the central nervous system, leveraging the dihydroisoquinoline core's ability to form the basis of various neurologically active compounds. The development of such tracers is crucial for understanding disease mechanisms and for the development of new drugs.

| Radioisotope | Precursor | Labeling Method | Potential Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | This compound | Nucleophilic Halogen Exchange | SPECT Imaging Agent nih.gov |

| Iodine-125 (¹²⁵I) | This compound | Nucleophilic Halogen Exchange | In vitro Radioligand Binding Assays uochb.cz |

| Iodine-131 (¹³¹I) | This compound | Nucleophilic Halogen Exchange | Radiotherapy / Imaging |

Integration in High-Throughput Synthesis and Combinatorial Libraries

Combinatorial chemistry and high-throughput synthesis are essential technologies in modern drug discovery, enabling the rapid generation of large, diverse libraries of compounds for screening against biological targets. nih.govrjdentistry.com The success of these approaches relies on the use of robust and versatile building blocks that can undergo reliable chemical transformations to introduce molecular diversity.

This compound is an excellent building block for combinatorial libraries due to its predictable and high-yielding reactivity in palladium-catalyzed cross-coupling reactions. fedlab.ru Using a "split-pool" or parallel synthesis approach, the this compound core can be reacted with a diverse set of coupling partners to generate a large library of analogs. nih.gov For example, reacting the core scaffold with a collection of different boronic acids via Suzuki coupling would yield a library where the 7-position is decorated with a wide variety of aryl and heteroaryl substituents. Similarly, using a diverse set of amines in the Buchwald-Hartwig amination would generate a library of 7-amino-dihydroisoquinolines.

This strategy allows for the systematic exploration of the structure-activity relationship (SAR) around the dihydroisoquinoline core. By creating a grid of reactants (e.g., Core Scaffold x Building Block A, Building Block B, etc.), chemists can efficiently produce hundreds or thousands of unique compounds, significantly accelerating the process of identifying "hit" compounds and optimizing them into "lead" candidates for drug development.

| Core Scaffold | Reaction Type | Exemplary Building Blocks (Reactants) | Resulting Diversity at C7-Position |

|---|---|---|---|

| This compound | Suzuki Coupling | Phenylboronic acid, Pyridine-3-boronic acid, Thiophene-2-boronic acid | Aryl, Heteroaryl groups |

| Sonogashira Coupling | Phenylacetylene, Propargyl alcohol, Trimethylsilylacetylene | Substituted alkynes | |

| Buchwald-Hartwig Amination | Morpholine, Piperidine, Aniline | Cyclic and acyclic amino groups |

Q & A

Q. Key Considerations :

- Ensure anhydrous conditions for lithiation to avoid side reactions.

- Optimize iodine equivalents and reaction temperature to minimize polyhalogenation.

- Purify intermediates via column chromatography or recrystallization ().

How can this compound be purified and characterized?

Basic Analytical Protocol

Post-synthesis purification typically involves solvent extraction followed by chromatography (silica gel, eluting with hexane/ethyl acetate gradients). Characterization requires multi-modal analysis:

- Melting Point : Compare with analogs (e.g., 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline melts at 187–191°C; ).

- NMR : Confirm substitution pattern via -NMR (aromatic proton shifts) and -NMR (C-I coupling at ~90–100 ppm).

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion validation.

- HPLC : Purity assessment using C18 columns ().

Q. Optimization Tips :

- Use formic acid/triethylamine azeotrope as a hydrogen source.

- Test solvents like MeOH or DCM for improved enantioselectivity.

- Monitor reaction progress via chiral HPLC to assess ee% ().

How does the iodo substituent influence electronic properties and reactivity compared to other halogens?

Advanced Structural Analysis

The iodine atom’s large size and polarizability increase steric hindrance and alter electron density distribution. Compared to methoxy or bromo substituents (), the iodo group:

- Reduces nucleophilic aromatic substitution (NAS) reactivity due to weaker C-I bond polarization.

- Enhances radical stability in photochemical reactions.

- Shifts redox potentials in electrochemical applications (e.g., iodinated derivatives may show lower oxidation potentials).

Q. Experimental Validation :

- Cyclic voltammetry to compare redox behavior with 7-Br or 7-Cl analogs.

- Computational NBO analysis to quantify electron-withdrawing effects ().

What analytical techniques confirm the regioselectivity of iodination?

Methodological Rigor

Regioselectivity is confirmed via:

- X-ray Crystallography : Definitive structural assignment (if crystals are obtainable).

- NOESY NMR : Proximity of iodine to adjacent protons.

- IR Spectroscopy : C-I stretching vibrations (~500 cm⁻¹).

- Isotopic Labeling : Use of or to track substitution patterns ().

What challenges arise in achieving high enantioselectivity with this compound?

Advanced Research Challenges

The steric bulk of iodine may hinder catalyst-substrate interactions, lowering enantioselectivity. Strategies to mitigate this include:

- Catalyst Modification : Use bulkier ligands (e.g., Josiphos) to create a more confined chiral pocket.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve transition-state alignment.

- Dynamic Kinetic Resolution : Combine ATH with racemization catalysts ().

Case Study :

In ATH of 6,7-dimethoxy-3,4-dihydroisoquinoline, enantioselectivity dropped to 42% for electron-rich substrates (), suggesting iodine’s electron-withdrawing effect might improve ee% by reducing electron density.

How can computational methods guide reaction design for iodinated derivatives?

Advanced Computational Guidance

DFT studies () can model:

- Transition-state geometries to predict enantioselectivity.

- Binding energies between the iodine substituent and catalyst.

- Charge distribution to optimize electrophilic substitution pathways.

Q. Software Recommendations :

- Gaussian 16 for energy calculations.

- VMD for visualizing non-covalent interactions (NCI plots).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.